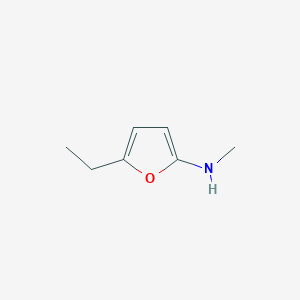
5-Ethyl-N-methylfuran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N-methylfuran-2-amine is an organic compound belonging to the class of amines It features a furan ring substituted with an ethyl group at the 5-position and a methylamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methylfuran-2-amine can be achieved through several methods. One common approach involves the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the direct alkylation of 5-ethylfuran-2-amine with methyl iodide under basic conditions. This reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 5-ethylfuran-2-carbaldehyde in the presence of methylamine and a suitable catalyst can be scaled up for large-scale production. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of 5-ethylfuran-2-methanamine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: 5-ethylfuran-2-methanamine.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Ethyl-N-methylfuran-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-N-methylfuran-2-amine involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and amine group allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylfuran-2-amine: Lacks the methyl group on the amine, leading to different reactivity and binding properties.
N-Methylfuran-2-amine: Lacks the ethyl group, affecting its steric and electronic properties.
5-Methyl-N-ethylfuran-2-amine: Has a reversed substitution pattern, leading to different chemical behavior.
Uniqueness
5-Ethyl-N-methylfuran-2-amine is unique due to the specific combination of the ethyl and methylamine groups on the furan ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
5-ethyl-N-methylfuran-2-amine |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(8-2)9-6/h4-5,8H,3H2,1-2H3 |
Clé InChI |
PLCSJVSWAJTWKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
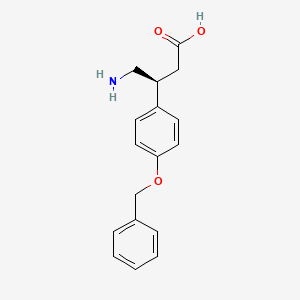
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
![5H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13096534.png)
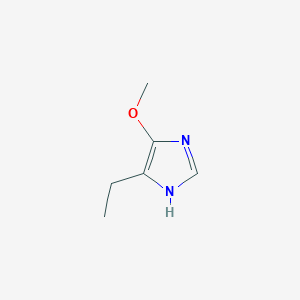
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)

![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
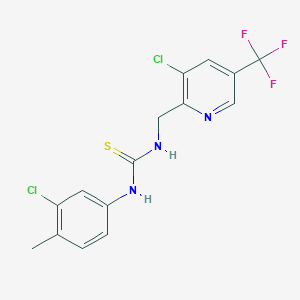
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
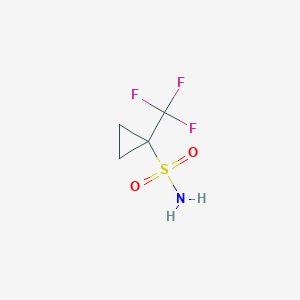

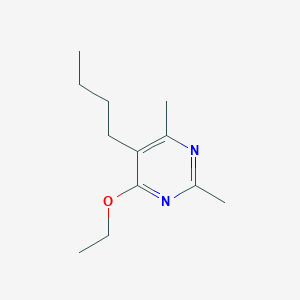
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
